molecular formula C8H5FN2O B13016384 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B13016384
M. Wt: 164.14 g/mol
InChI Key: CFRRVIUHPJZMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5FN2O. It is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a fluorine atom at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step procedures starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

Scientific Research Applications

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets, such as kinase enzymes. The fluorine atom and aldehyde group may play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity and influencing cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-methanol

Uniqueness

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in the study of structure-activity relationships .

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-4H,(H,10,11)

InChI Key

CFRRVIUHPJZMCV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1F)C=O

Origin of Product

United States

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